molecular formula C15H13ClN2O B12422220 N-Desethyl etifoxine--13C,d3

N-Desethyl etifoxine--13C,d3

Cat. No.: B12422220
M. Wt: 276.74 g/mol
InChI Key: PGSDPKVMKMOURZ-KQORAOOSSA-N
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Description

N-Desethyl etifoxine–13C,d3: is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of N-Desethyl etifoxine, which is known for its pharmacological properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl etifoxine–13C,d3 involves the incorporation of carbon-13 and deuterium into the N-Desethyl etifoxine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of N-Desethyl etifoxine–13C,d3 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl etifoxine–13C,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

N-Desethyl etifoxine–13C,d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Desethyl etifoxine–13C,d3 is similar to that of N-Desethyl etifoxine. It acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and neuroprotective effects. The isotopic labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Uniqueness: N-Desethyl etifoxine–13C,d3 is unique due to its specific isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

276.74 g/mol

IUPAC Name

6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine

InChI

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3

InChI Key

PGSDPKVMKMOURZ-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3

Origin of Product

United States

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